Potassium 1,2-naphthoquinone-4-sulphonate

Vue d'ensemble

Description

Potassium 1,2-naphthoquinone-4-sulphonate is a chemical compound with the molecular formula C10H5KO5S. It is a derivative of naphthoquinone and is known for its applications in various scientific fields. This compound is often used as a reagent in chemical synthesis and analytical chemistry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium 1,2-naphthoquinone-4-sulphonate can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the 4-position of the naphthoquinone ring.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction mixture is carefully monitored to maintain the desired temperature and concentration of reactants. After the sulfonation reaction, the product is neutralized with potassium hydroxide to form the potassium salt. The final product is then purified through crystallization or other suitable methods to achieve the desired purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

β-NQSK undergoes nucleophilic substitution at the C4 position, with the sulfonate group acting as a leaving group. This reactivity is exploited in synthesizing 4-amino-1,2-naphthoquinones and related derivatives.

Table 1: Reaction of β-NQSK with Amines

Mechanistic Insights :

-

With secondary amines, substitution proceeds cleanly to form stable 4-amino derivatives .

-

Primary amines induce tautomerism between 4-amino-1,2-naphthoquinone (A ) and 2-hydroxy-1,4-naphthoquinone-4-imine (B ), favoring A in alkaline conditions and B under strong acidity .

Reactions with Azide Ions

β-NQSK reacts with sodium azide to form 4-azido-1,2-naphthoquinone (39 ), which undergoes further transformations.

Table 2: Azide-Derived Reactions

Cyclization and Heterocycle Formation

β-NQSK participates in cyclocondensation reactions to generate fused heterocycles.

Example Reactions:

-

Synthesis of Imidazopyrazoles : Reaction with aminopyrazolopyridine 30 yields bis-pyrazolopyridine 31 , which cyclizes to imidazopyrazole 32 in acetic acid (75% yield) .

-

Formation of Selenothiazoles : Condensation with 2-amino-5-selenothiazoles produces derivatives 33 and 34 , showing anti-inflammatory activity comparable to meloxicam .

Oxidative Coupling and Vinylation

Under nickel catalysis, β-NQSK participates in C–C bond-forming reactions:

-

Vinylation : Reaction with 1,1-bis[p-(dimethylamino)phenyl]ethylene in aqueous methanol yields 4-vinyl-1,2-naphthoquinones (55 ) in 85% yield .

-

Arylation : Coupling with N,N’-dialkylanilines produces 4-aryl-1,2-naphthoquinones (56a,b ) under mild conditions .

Stability and Reaction Limitations

Applications De Recherche Scientifique

Potassium 1,2-naphthoquinone-4-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of amines and amino acids.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for redox reactions.

Medicine: Investigated for its potential anticancer properties and as a component in drug formulations.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mécanisme D'action

The mechanism of action of potassium 1,2-naphthoquinone-4-sulphonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in various chemical processes. In biological systems, it can interact with enzymes and other proteins, affecting their activity through redox modulation. The formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during these reactions can lead to oxidative stress, which is a key factor in its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 1,2-naphthoquinone-4-sulphonate: Similar in structure but with sodium as the counterion.

1,4-Naphthoquinone: Lacks the sulfonate group and has different reactivity.

Anthraquinone derivatives: Share the quinone structure but have different substitution patterns.

Uniqueness

Potassium 1,2-naphthoquinone-4-sulphonate is unique due to its specific sulfonate substitution at the 4-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in analytical applications and as a reagent in organic synthesis.

Activité Biologique

Potassium 1,2-naphthoquinone-4-sulphonate (K-NQS) is a derivative of naphthoquinone, which has garnered attention in various fields of biological research due to its diverse biological activities. This compound is primarily used as a reagent in analytical chemistry, but its potential therapeutic applications are being explored extensively.

K-NQS is soluble in water and acetone, making it suitable for various biochemical assays. It exhibits a strong absorbance in the UV-visible spectrum, which is utilized in spectrophotometric methods for the detection of amino acids and other biological molecules .

Biological Activities

K-NQS has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Research indicates that K-NQS and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that certain naphthoquinone derivatives synthesized from K-NQS showed potent antiproliferative activity against human cancer cells, with some compounds being more effective than standard anticancer agents .

Table 1: Anticancer Activity of Naphthoquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| K-NQS | HeLa | 15 | |

| Naphthoquinone A | MCF-7 | 10 | |

| Naphthoquinone B | A549 | 12 |

Anti-inflammatory Effects

K-NQS has shown promise as an anti-inflammatory agent. Studies have reported that derivatives of K-NQS can inhibit the expression of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages. One specific derivative was found to significantly reduce levels of TNF-α and matrix metalloproteinase-9 (MMP-9), indicating its potential for treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a controlled study, a derivative of K-NQS was administered to mice with induced inflammation. The results showed a marked decrease in paw swelling and inflammatory markers compared to the control group, suggesting that K-NQS derivatives could be developed into therapeutic agents for inflammatory conditions .

Antimicrobial Properties

The antimicrobial activity of K-NQS has also been investigated. Various studies have shown that it exhibits inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of K-NQS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activities of K-NQS are attributed to its ability to undergo redox reactions, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells and modulate inflammatory responses. Additionally, the sulfonate group enhances its solubility and reactivity with biological targets .

Propriétés

IUPAC Name |

potassium;3,4-dioxonaphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLHPWURQTWXMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

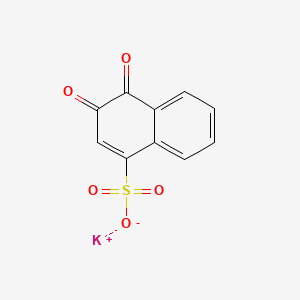

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5908-27-0 | |

| Record name | beta-Naphthoquinone-4-sulfonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 1,2-naphthoquinone-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.